Ici 153110 was initially developed by the pharmaceutical company Imperial Chemical Industries (ICI) during the late 20th century. The compound has been studied for its biological activities, particularly its interactions with specific molecular targets in human cells.
This compound is classified as a synthetic organic molecule. It may fall under various subclasses depending on its functional groups and structural features, which are critical for determining its reactivity and biological activity.
The synthesis of Ici 153110 typically involves multi-step organic reactions. Common methods include:
The synthesis process requires careful control of reaction conditions such as temperature, pressure, and pH to ensure high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the progress of the synthesis and to confirm the identity of Ici 153110.
Ici 153110 features a complex molecular structure characterized by multiple rings and functional groups. The exact structure can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Ici 153110 undergoes various chemical reactions that can affect its stability and reactivity. Key reactions include:
The kinetics of these reactions can be studied using spectroscopic methods to understand how changes in conditions affect reaction rates and product formation.
The mechanism of action of Ici 153110 involves its interaction with specific biological targets, such as enzymes or receptors. Understanding this mechanism is vital for predicting its pharmacological effects.
Research has indicated that Ici 153110 may modulate certain signaling pathways within cells, leading to therapeutic effects. Detailed studies often involve biochemical assays to elucidate these interactions.
Relevant data regarding these properties can be obtained from standardized chemical databases or empirical studies published in scientific journals.
Ici 153110 has several scientific uses, particularly in:
The ongoing research into Ici 153110 continues to reveal new insights into its capabilities and applications across various scientific domains.
The development of PDE inhibitors as inotropic agents followed a distinct pharmacological evolution:
Xanthine Era (Pre-1980s): Natural methylxanthines (theophylline, caffeine) served as prototypical non-selective PDE inhibitors with observed inotropic, chronotropic, and bronchodilatory effects. Theophylline's clinical use in asthma and neonatal apnea demonstrated the therapeutic potential of PDE inhibition but was limited by narrow therapeutic indices and multi-systemic adverse effects. Their mechanism remained incompletely understood until the 1970s, when their action on cyclic nucleotide degradation was established [1] [3].
First-Generation Synthetic Compounds (1980s): This period witnessed the deliberate synthesis of compounds like ICI 153110 for cardiovascular applications. Research focused on overcoming xanthine limitations by improving potency and pharmacokinetics. Early compounds demonstrated enhanced inotropic effects in isolated heart preparations and animal models, primarily attributed to increased cardiac cAMP/cGMP levels leading to enhanced calcium handling in cardiomyocytes. However, these inhibitors still lacked isoenzyme selectivity, leading to complex pharmacological profiles affecting vascular tone, platelet aggregation, and cardiac conduction alongside inotropy [1] [3].
Isoenzyme-Specific Inhibitors (1990s-Present): The identification and characterization of PDE isoenzyme families (PDE1-PDE11) enabled rational drug design. Selective PDE3 inhibitors (e.g., milrinone, amrinone) were developed specifically for acute heart failure due to their potent cardiac inotropic and vasodilatory effects (inodilators). Concurrently, PDE5 inhibitors (sildenafil, tadalafil) emerged, initially targeting erectile dysfunction via vascular smooth muscle relaxation, later expanding into pulmonary hypertension. This era highlighted the therapeutic advantage of targeting specific PDE isoenzymes expressed dominantly in particular tissues [1] [3] [5].
Table 1: Historical Milestones in PDE Inhibitor Development as Inotropic/Vasoactive Agents
Era | Key Compounds | Primary Therapeutic Target | Limitations/Challenges |
---|---|---|---|
Xanthine (Pre-1980s) | Theophylline, Caffeine | Asthma, COPD, Neonatal Apnea | Non-selective, narrow therapeutic index, multiple side effects |
1st Gen Synthetic (1980s) | ICI 153110, Enoximone | Heart Failure (Inotropy) | Limited isoform selectivity, complex systemic effects |
Isoenzyme-Specific (1990s+) | Milrinone (PDE3), Sildenafil (PDE5) | Acute HF/PAH, ED/PAH | PDE3: Arrhythmias; PDE5: Systemic vasodilation |
ICI 153110 belongs to the quinazoline class of PDE inhibitors. Its biochemical profile is defined by its chemical structure and interaction with PDE isoenzymes:
Core Chemical Structure: ICI 153110 is characterized by a quinazoline heterocyclic core. This structure differentiates it from the purine-based xanthines (e.g., theophylline) and the later developed pyrazolopyrimidinones (e.g., sildenafil) or carboline derivatives (e.g., tadalafil). Key functional groups attached to this core modulate its potency, solubility, and binding affinity to the PDE catalytic site [5] [7].
Mechanism of PDE Inhibition: Like other competitive PDE inhibitors, ICI 153110 binds reversibly to the catalytic domain of PDE enzymes, preventing the hydrolysis of cyclic nucleotides (cAMP and cGMP). Biochemical studies indicate its interaction involves key regions within the catalytic pocket:
Table 2: Comparative Structural and Functional Properties of Select PDE Inhibitors
Compound | Core Structure | Primary PDE Target(s) | Key Binding Interactions | Relative Potency/Selectivity |
---|---|---|---|---|
Theophylline | Xanthine | Non-selective (PDE3,4,5) | Weak interaction with catalytic site; mechanism complex | Low potency, non-selective |
ICI 153110 | Quinazoline | Broad (PDE3, 4) | H-bonding (Q pocket), Hydrophobic (L/H pockets) | Moderate potency, limited selectivity |
Milrinone | Bipyridine | PDE3 | H-bonding, Metal interaction (M pocket?) | High PDE3 selectivity |
Sildenafil | Pyrazolopyrimidinone | PDE5 | H-bonding (Q817), Hydrophobic (H pocket), π-stacking | High PDE5 potency & selectivity |
Research on ICI 153110 was driven by key questions emerging from the limitations of earlier PDE inhibitors and the nascent understanding of PDE isoenzyme diversity:
Table 3: Research Objectives Addressed Using ICI 153110 as a Pharmacological Tool
Research Objective | Key Findings Using ICI 153110 | Knowledge Gap Bridged |
---|---|---|
Define PDE role in Cardiac Inotropy | Confirmed PDE3 inhibition ↑ contractility; suggested PDE4 contribution | Mechanisms beyond β-adrenergic stimulation for heart failure |
Dissect Vascular PDE Contributions | Showed combined PDE3/4 inhibition → potent vasodilation | Relative roles of PDE3 vs PDE4 in vascular smooth muscle |
Assess Impact of Broad vs. Narrow Inhibition | Revealed complex hemodynamics (inotropy + vasodilation ± tachycardia) | Therapeutic window challenges of non-selective PDE inhibition |
Establish Early SAR for PDE Inhibitors | Quinazoline core identified as viable PDE inhibitor scaffold | Structural requirements for PDE binding beyond methylxanthines |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7